molecular formula C20H26N2O3S B5516032 5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole

5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole

Cat. No.: B5516032
M. Wt: 374.5 g/mol
InChI Key: HLCQRDGTBWHSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole is a useful research compound. Its molecular formula is C20H26N2O3S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.16641387 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Minor Groove Binding

Isopropyl-thiazole ((iPr)Th) serves as a novel component in nucleic acid minor groove-binding molecules. A specific compound, consisting of N-methyl pyrrole, isopropyl-thiazole, and dimethylaminopropyl, demonstrates the capacity to bind to the DNA minor groove, specifically targeting the sequence 5'-ACTAGT-3'. The binding is facilitated by the enhanced hydrophobicity of the (iPr)Th group, occurring in a head-to-tail fashion with hydrogen bond formation contributing to sequence recognition. This interaction suggests a potential in gene targeting and development of new drug lead candidates (Anthony et al., 2004).

Cycloaddition Reactions

The pyrrolo[1,2-c]thiazole, derived from specific thiazole compounds, acts as a thiocarbonyl ylide in cycloaddition reactions with electron-deficient alkenes, and as an azomethine ylide with electron-deficient alkynes. This behavior, partially explained by Frontier MO theory, showcases the compound's versatility in organic synthesis, offering insights into the development of novel synthetic routes (Sutcliffe et al., 2000).

Antineoplastic Activity

Compounds related to the pyrrolo[2,1-b]thiazole structure, particularly derivatives of 5-aryl-2,3-dihydropyrrolo[2,1-b]thiazole-6,7-dimethanol bis(isopropylcarbamates), exhibit significant antineoplastic activity. Tested against various cancer cell lines, these compounds show potential as antileukemic agents, indicating their relevance in the development of new cancer therapies (Lalezari & Schwartz, 1988).

Heterocyclic Chemistry

The compound's framework allows for exploration in heterocyclic chemistry, particularly in the synthesis of novel organometallic complexes containing thiazole and related ligands. These complexes, coordinating via the nitrogen atom, highlight the potential of thiazole derivatives in the development of new materials with unique electronic and structural properties (Pannell et al., 1975).

Properties

IUPAC Name

[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-12(2)19-21-13(3)18(26-19)20(23)22-9-8-14(11-22)16-10-15(24-4)6-7-17(16)25-5/h6-7,10,12,14H,8-9,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCQRDGTBWHSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)C(=O)N2CCC(C2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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